molecular formula C22H29Cl2NO B1680960 Setastine hydrochloride CAS No. 59767-13-4

Setastine hydrochloride

Cat. No. B1680960
CAS RN: 59767-13-4
M. Wt: 394.4 g/mol
InChI Key: YFCVXQAEHQJKQG-UHFFFAOYSA-N
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Description

Setastine, also known as Loderix, is an antihistamine used to treat allergies and rhinitis . It acts as a highly selective H1 receptor antagonist . It does not have anticholinergic, antiadrenergic, or antiserotonergic effects .


Molecular Structure Analysis

The molecular formula of Setastine hydrochloride is C22H28ClNO . Its molecular weight is 357.92 g/mol . The structure is racemic, meaning it contains equal amounts of left- and right-handed enantiomers of the molecule .

Scientific Research Applications

Efficacy in Perennial Allergic Rhinitis

Setastine hydrochloride has been evaluated for its effectiveness in treating perennial allergic rhinitis. A study comparing setastine hydrochloride with clemastine fumarate found that both medications improved symptoms of perennial allergic rhinitis, with setastine hydrochloride showing a total effective rate of 65% (Jiang Shu-fei, 2010).

Pharmacological Properties

Setastine hydrochloride, also known as N-(1-phenyl-1-[4-chlorophenyl])-etoxy-ethylene-perhydroazepine hydrochloride or Loderix, is a potent H1-receptor antagonist. It is comparable to clemastine fumarate in various assays and is identified as a non-sedative, highly active antihistamine. It has no cardiovascular effects in cats and shows weaker central nervous system (CNS) affinity than clemastine fumarate, suggesting a lower risk of sedative side effects (J. Pórszász et al., 1990).

Bioequivalence Studies

A study evaluating the bioequivalence of setastine hydrochloride syrup and tablet forms in healthy volunteers found that both preparations are bioequivalent. This indicates that the syrup and tablet forms of setastine hydrochloride have similar pharmacokinetic properties and can be used interchangeably (Zhou Yan, 2011).

Pharmaceutical Formulation Research

Research on the optimal formulation of setastine hydrochloride dispersible tablets was conducted using an orthogonal design. The study aimed to optimize the formula for these tablets, focusing on factors like dispersible time and dissolution. The optimal formula resulted in tablets with a quicker dissolution rate compared to common tablets, indicating effective delivery of the medication (S. Bei, 2012).

Clinical Trials and Comparative Studies

Setastine hydrochloride was also tested in a clinical trial comparing its antihistaminic effect with that of clemastine. The study suggested that setastine's antihistaminic effect is almost equal to that of clemastine, with a better tolerance profile due to fewer psychic side-effects. This supports its potential use in prolonged treatments (Z. Vezekényi et al., 1987).

Electrophysiological Assessments

An electroencephalography (EEG) study assessing the effects of setastine on the central nervous system found that it has a different impact on EEG power spectra compared to other sedating antihistamines. This suggests that setastine may have a distinct mechanism of action on the CNS, potentially with fewer sedative side effects (P. Rajna & J. Veres, 1994).

properties

IUPAC Name

1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClNO.ClH/c1-22(19-9-5-4-6-10-19,20-11-13-21(23)14-12-20)25-18-17-24-15-7-2-3-8-16-24;/h4-6,9-14H,2-3,7-8,15-18H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCVXQAEHQJKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN3CCCCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90975177
Record name 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azepane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Setastine hydrochloride

CAS RN

59767-13-4
Record name Setastine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059767134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azepane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SETASTINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2MB6P84ON
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
J Porszasz, F Varga, KG Porszasz… - Arzneimittel …, 1990 - europepmc.org
Setastine HCl (N-(1-phenyl-1-[4-chlorophenyl])-etoxy-ethylene-perhydroazepine hydrochloride, Loderix; CAS 64294-95-7) is a potent antagonist of histamine H1-receptor mediated …
Number of citations: 4 europepmc.org
MG Xiu, DF Wang - Zhongguo Zhen jiu= Chinese Acupuncture & …, 2011 - europepmc.org
… The medicine group was treated with external application of Dexamethasone Acetate cream, twice a day, and oral administration of Setastine Hydrochloride, twice a day, 1 mg each …
Number of citations: 6 europepmc.org
A Fueyo-Casado - Dermatol Treat, 2012 - books.google.com
In this chapter, three different drugs are resumed. Antihistamines are widely used in dermatological conditions to ameliorate pruritus and to inhibit the histamine release. Dapsone has …
Number of citations: 1 books.google.com
I Lunde - Side Effects of Drugs Annual, 1989 - Elsevier
Publisher Summary This chapter discusses the effects of several Antihistamines. Cetirizine hydrochloride is a new long acting antihistamine claimed to be devoid of sedative properties. …
Number of citations: 0 www.sciencedirect.com
T Abe, T Omata, K Yoshida, T Matsumura… - The Japanese Journal …, 1994 - jstage.jst.go.jp
The antihistaminic effect of 2-[2-[4-(diphenylmethyl)-1-piperadinyl] ethoxy] benzoic acid maleate (ZCR-2060), a newly synthesized antiallergic agent, was investigated in both in vitro …
Number of citations: 11 www.jstage.jst.go.jp
HH Ong, RC Allen - Annual reports in medicinal chemistry, 1988 - Elsevier
Publisher Summary The new chemical entities (NCEs) recently introduced into the US marketplace are by no means an accurate and timely reflection of these milestones. As a …
Number of citations: 19 www.sciencedirect.com
SH Lee, JY Lee - The Journal of Pediatrics of Korean Medicine, 2016 - koreascience.kr
Objectives The purpose of this study is to investigate recent clinical studies on the effect of acupuncture for urticaria worldwide. Methods Based on the PubMed search with the key …
Number of citations: 3 koreascience.kr
Z Vezekenyi, K Zolnai, L Nagy - Acta Medica Hungarica, 1987 - europepmc.org
During the two-phase clinicopharmacological trial in humans of a new antihistaminic compound EGYT-2062, setastine developed by EGIS Pharmaceutical Company, Budapest, was …
Number of citations: 1 europepmc.org
JR Damewood Jr, CL Lerman… - Journal of chemical …, 2010 - ACS Publications
NovoFLAP is a computer-aided de novo design tool that generates medicinally relevant ideas for ligand-based projects. The approach combines an evolutionary algorithm (EA-Inventor…
Number of citations: 31 pubs.acs.org
M Zhang, Y Fang, L Chen - CHINESE …, 2002 - EDITORIAL BOARD CHINESE J OF …
Number of citations: 0

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